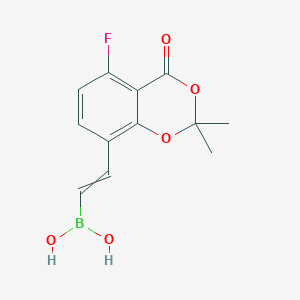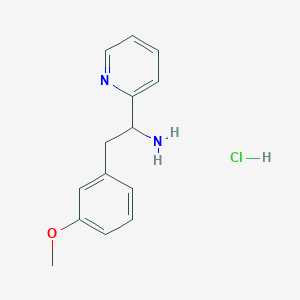![molecular formula C17H22N2O2 B14788098 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of L 696229 involves several steps, starting from the appropriate benzoxazole and pyridine derivatives. The synthetic route typically includes:
Formation of Benzoxazole Derivative: The benzoxazole derivative is synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Alkylation: The benzoxazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyridine Derivative: The alkylated benzoxazole is coupled with a pyridine derivative under suitable conditions to form the final product, L 696229.
化学反応の分析
L 696229 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the benzoxazole or pyridine rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of L 696229.
科学的研究の応用
L 696229 has been extensively studied for its antiviral properties, particularly against HIV-1. Its applications in scientific research include:
Chemistry: Used as a model compound to study the inhibition of reverse transcriptase.
Biology: Employed in cell culture studies to understand the mechanism of HIV-1 replication and inhibition.
Medicine: Investigated for its potential use in antiretroviral therapy for HIV-1 infection.
Industry: Utilized in the development of new antiviral drugs and therapeutic agents.
作用機序
L 696229 exerts its effects by specifically inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme at a site that overlaps with the binding site of other non-nucleoside inhibitors. This binding prevents the enzyme from synthesizing viral DNA from RNA, thereby inhibiting the replication of the virus. The molecular targets involved include the reverse transcriptase enzyme and the associated RNase H activity .
類似化合物との比較
L 696229 is unique among reverse transcriptase inhibitors due to its specific binding characteristics and antiviral activity. Similar compounds include:
L 738372: Another non-nucleoside reverse transcriptase inhibitor with a different binding profile.
Azidothymidine (AZT): A nucleoside reverse transcriptase inhibitor with a different mechanism of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor with a similar binding site but different chemical structure.
L 696229 stands out due to its specific inhibition of HIV-1 reverse transcriptase and its potential for use in combination therapies with other antiretroviral agents.
特性
分子式 |
C17H22N2O2 |
|---|---|
分子量 |
286.37 g/mol |
IUPAC名 |
3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpiperidin-2-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,11-13H,3,8-10H2,1-2H3,(H,18,20) |
InChIキー |
PWWOXQCBNNNPGH-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C(=O)NC1C)CCC2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


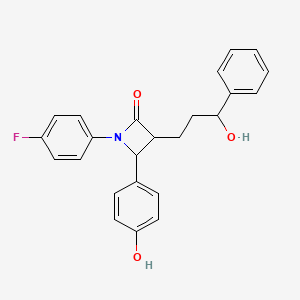
![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)

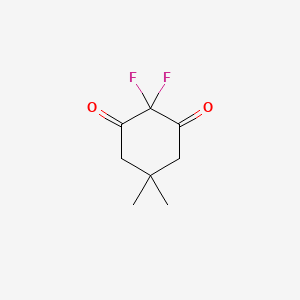

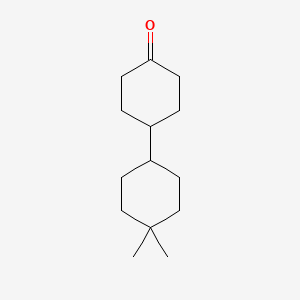
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
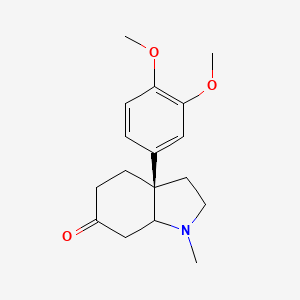
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
